molecular formula C17H18ClNO4 B268236 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Numéro de catalogue B268236
Poids moléculaire: 335.8 g/mol
Clé InChI: LBKHXMAARPKKQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide, commonly known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it was later abandoned due to safety concerns. Despite this, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mécanisme D'action

GW501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase endurance and reduce fatigue in mice by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve glucose metabolism and reduce inflammation in mice with diet-induced obesity. In addition, GW501516 has been shown to reduce the development of atherosclerosis in mice by increasing the expression of genes involved in cholesterol metabolism and reducing inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

GW501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various physiological processes. It is also orally bioavailable and has a long half-life, making it easy to administer and study in vivo. However, GW501516 has several limitations as well. It has been shown to cause cancer in rats and has been linked to several adverse effects, including liver damage, kidney damage, and cardiovascular events. As a result, its use in humans has been discontinued, and caution should be exercised when using it in preclinical studies.

Orientations Futures

Despite the safety concerns surrounding GW501516, it remains a promising drug for research purposes. Future studies should focus on identifying safer PPARδ agonists that can be used to study the physiological role of PPARδ in various diseases. In addition, studies should investigate the potential of GW501516 as a cancer treatment, as well as its effects on other physiological processes, such as muscle regeneration and bone metabolism. Finally, studies should investigate the potential of GW501516 as a performance-enhancing drug, as its use in this context remains widespread despite its safety concerns.

Méthodes De Synthèse

GW501516 is synthesized through a multistep process that involves the reaction of 4-chlorophenol with 2-methoxyethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-(2-methoxyethoxy)benzoyl chloride to form the final product, 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide.

Applications De Recherche Scientifique

GW501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in preclinical studies. GW501516 has also been investigated for its potential to prevent atherosclerosis and reduce the risk of cardiovascular events. In addition, it has shown promising results in cancer research, with studies suggesting that it may have anti-tumor effects.

Propriétés

Nom du produit

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Formule moléculaire

C17H18ClNO4

Poids moléculaire

335.8 g/mol

Nom IUPAC

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-9-10-22-16-4-2-3-14(11-16)19-17(20)12-23-15-7-5-13(18)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,19,20)

Clé InChI

LBKHXMAARPKKQD-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

SMILES canonique

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.